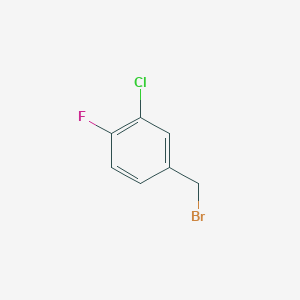

3-Chloro-4-fluorobenzyl bromide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

4-(bromomethyl)-2-chloro-1-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClF/c8-4-5-1-2-7(10)6(9)3-5/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGTQWWTYUKXFPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CBr)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90373937 | |

| Record name | 3-Chloro-4-fluorobenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192702-01-5 | |

| Record name | 3-Chloro-4-fluorobenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(bromomethyl)-2-chloro-1-fluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-4-fluorobenzyl bromide: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 3-chloro-4-fluorobenzyl bromide (CAS No. 192702-01-5), a key intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. This document is intended for researchers, scientists, and drug development professionals, offering insights into its chemical properties, synthesis, reactivity, and handling, grounded in established scientific principles.

Core Chemical and Physical Properties

This compound is a halogenated aromatic compound valued for its utility as a versatile building block. The strategic placement of chloro and fluoro substituents on the benzene ring, combined with the reactive benzyl bromide moiety, imparts unique electronic properties and synthetic handles.

A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 192702-01-5 | [1][2] |

| Molecular Formula | C₇H₅BrClF | [3] |

| Molecular Weight | 223.47 g/mol | [3] |

| Appearance | Colorless to light yellow/orange clear liquid or solid | [2] |

| Boiling Point | 63-65 °C at 0.6 mmHg | [3] |

| Density | 1.653 g/mL at 25 °C | [3] |

| Refractive Index | 1.568 | [3] |

| Purity | >98.0% (GC) is commercially available | [2] |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through the radical bromination of 3-chloro-4-fluorotoluene. This reaction leverages the stability of the benzylic radical intermediate.

A representative experimental protocol is as follows:

Reaction Scheme:

A flowchart illustrating the synthesis of this compound.

Materials:

-

3-chloro-4-fluorotoluene

-

N-bromosuccinimide (NBS)

-

Dibenzoyl peroxide

-

Carbon tetrachloride (CCl₄)

-

Water

-

Saturated NaCl solution

-

Anhydrous Na₂SO₄

Procedure: [1]

-

To a solution of 5 g of 3-chloro-4-fluorotoluene in 100 ml of CCl₄, add 6.1 g of N-bromosuccinimide and 0.05 g of dibenzoyl peroxide.

-

Reflux the reaction mixture for 12 hours.

-

Cool the mixture to room temperature and filter off the insoluble material (succinimide), washing it with CCl₄.

-

Wash the filtrate with water and then with a saturated NaCl solution.

-

Dry the organic phase over anhydrous Na₂SO₄.

-

Evaporate the solvent under vacuum to yield this compound as an oil.

Spectroscopic Characterization (Predicted)

While a publicly available, verified full set of spectra for this compound is not readily accessible, its spectral characteristics can be predicted based on the analysis of analogous compounds and general principles of spectroscopy.

3.1. 1H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show two distinct regions: the aromatic region and the benzylic proton region.

-

Aromatic Protons (δ 7.0-7.5 ppm): The three protons on the aromatic ring will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom.

-

Benzylic Protons (δ ~4.5 ppm): The two benzylic protons (-CH₂Br) will appear as a singlet.

3.2. 13C NMR Spectroscopy (Predicted)

The 13C NMR spectrum is expected to show seven distinct signals:

-

Aromatic Carbons (δ 115-160 ppm): Six signals corresponding to the aromatic carbons. The carbon attached to the fluorine will show a large C-F coupling constant.

-

Benzylic Carbon (δ ~30-35 ppm): One signal for the benzylic carbon (-CH₂Br).

3.3. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by the following key absorption bands:

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100-3000 | C-H stretch | Aromatic |

| 1600-1450 | C=C stretch | Aromatic ring |

| 1250-1000 | C-F stretch | Aryl-fluoride |

| 850-550 | C-Cl stretch | Aryl-chloride |

| 690-515 | C-Br stretch | Benzyl bromide |

3.4. Mass Spectrometry (Predicted)

The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 222/224/226, reflecting the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl). The most prominent fragmentation pathway would likely be the loss of the bromine atom to form a stable benzylic carbocation.

Reactivity and Applications in Drug Discovery

This compound is a valuable electrophile in a variety of nucleophilic substitution reactions. Its utility in medicinal chemistry stems from the ability to introduce the 3-chloro-4-fluorobenzyl moiety into a target molecule, which can favorably modulate its biological activity and pharmacokinetic properties.

4.1. Nucleophilic Substitution Reactions

The benzylic bromide is a good leaving group, facilitating reactions with a wide range of nucleophiles, including:

-

O-Alkylation: Reaction with alcohols and phenols to form ethers.

-

N-Alkylation: Reaction with amines and amides to form substituted amines.

-

S-Alkylation: Reaction with thiols to form thioethers.

-

C-Alkylation: Reaction with carbanions (e.g., from malonic esters) to form new carbon-carbon bonds.

General reactivity of this compound with various nucleophiles.

4.2. Role in Pharmaceutical Synthesis

The 3-chloro-4-fluorophenyl group is a common structural motif in a number of biologically active compounds. The introduction of chlorine and fluorine atoms can enhance metabolic stability, improve binding affinity to target proteins, and modify lipophilicity.

Safety, Handling, and Storage

This compound is a hazardous chemical and should be handled with appropriate safety precautions.

5.1. Hazard Identification

-

Irritant: Irritating to the eyes, respiratory system, and skin.[3]

-

Corrosive: May cause burns.

-

Lachrymator: Can cause tearing.

5.2. Recommended Handling Procedures

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3]

-

Avoid inhalation of vapors and contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[3]

5.3. Storage

-

Store in a cool, dry, and well-ventilated area.

-

Keep the container tightly closed.

-

Protect from moisture and light.

Conclusion

This compound is a synthetically versatile building block with significant applications in organic synthesis and medicinal chemistry. Its unique combination of functional groups allows for a wide range of chemical transformations, making it a valuable tool for the construction of complex molecular architectures. A thorough understanding of its chemical properties, synthesis, and safe handling is essential for its effective and responsible use in a research and development setting.

References

- This compound - ChemBK. (2024, April 9).

- WO2017194459A1 - Substituted 5,6,7,8-tetrahydro[4][5][6]triazolo[4,3-a]pyridine-3(2h). (2017, November 16). Google Patents.

- 4-Fluorobenzyl bromide | CAS#:459-46-1. Chemsrc.

- United States Patent. (2017, May 8). Google Patents.

- 4-bromo-3-chloro-2-fluorobenzyl bromide (C7H4Br2ClF). PubChemLite.

- Kimyasal 4. ESD MEDİKAL.

- 4-Fluorobenzyl bromide | C7H6BrF | CID 68021. PubChem.

- 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0252850). Human Metabolome Database.

- Investigation of potent anti-mycobacterium tuberculosis agents derived. (2026, January 7). DDDT.

- Methylene chloride. the NIST WebBook.

- Benzene, 1-methyl-4-nitro-. the NIST WebBook.

- Naphthalene, 1-methyl-. the NIST WebBook.

Sources

Technical Guide: Physicochemical Properties and Handling of 3-Chloro-4-fluorobenzyl bromide

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Chloro-4-fluorobenzyl bromide (CAS No. 192702-01-5), focusing on its physical state at ambient temperatures, its critical role in synthetic chemistry, and the necessary protocols for its safe handling. As a key halogenated aromatic intermediate, understanding its properties is paramount for its effective and safe application in research and development, particularly within the pharmaceutical and agrochemical sectors.

Compound Profile and Physicochemical Properties

This compound is a substituted toluene derivative featuring a reactive bromomethyl group, making it a highly valuable alkylating agent in organic synthesis. The presence of both chlorine and fluorine atoms on the benzene ring significantly influences the electronic properties and metabolic stability of molecules synthesized from this intermediate.[1][2]

Physical State at Room Temperature

The physical state of a compound at room temperature (defined as 20-25°C) is dictated by its melting point. Based on data from major chemical suppliers, this compound is a liquid at standard room temperature. It is typically described as a colorless to light yellow or light orange clear liquid.[1][3]

It is important for researchers to note that at least one data source reports a melting point of approximately 38-39°C.[3] If this were the case, the compound would be a solid at room temperature. However, empirical data from suppliers who handle the bulk material consistently classify it as a liquid, suggesting its melting point is below 20°C. This guide proceeds on the basis of it being a liquid, which aligns with the majority of available safety and handling data.

Summary of Physicochemical Data

The key quantitative properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 192702-01-5 | [3][4][5] |

| Molecular Formula | C₇H₅BrClF | [3][5] |

| Molecular Weight | 223.47 g/mol | [3][5] |

| Appearance | Colorless to light yellow/orange clear liquid | [1][3] |

| Physical State (20°C) | Liquid | |

| Density | 1.653 g/mL at 25°C | [3][6] |

| Boiling Point | 63-65°C at 0.6 mmHg | [3][6] |

| Flash Point | 96°C | |

| Refractive Index | 1.568 | [6] |

Applications in Drug Development and Medicinal Chemistry

This compound is not merely a laboratory chemical; it is a strategic building block in the synthesis of complex, biologically active molecules.[1]

-

Versatile Electrophile: The benzylic bromide is an excellent leaving group, making the compound a potent electrophile for Sₙ2 reactions. This allows for the efficient and selective introduction of the 3-chloro-4-fluorobenzyl moiety onto a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions.[1]

-

Pharmacokinetic Modulation: The chloro and fluoro substituents are critical for modulating the properties of a final drug candidate. Fluorine, in particular, is often used to block metabolic oxidation at that position and can increase the lipophilicity and binding affinity of a molecule to its target protein.[1][7] This makes the compound highly valuable in structure-activity relationship (SAR) studies, where researchers systematically modify a lead compound to optimize its efficacy and safety profile.[1]

-

Synthesis of Bioactive Compounds: It serves as a key intermediate for a variety of pharmaceuticals and agrochemicals, including enzyme inhibitors and receptor modulators.[1] Its stable yet reactive nature makes it suitable for reproducible, scalable synthesis, which is essential for transitioning a compound from discovery to development.[1]

Safety and Handling Protocol

Benzyl bromides as a class are known to be strong lachrymators and irritants.[8][9] this compound is classified as a substance that causes severe skin burns and eye damage and is irritating to the respiratory system.[3] Adherence to a strict handling protocol is mandatory.

Causality of Handling Procedures

The required safety measures are a direct consequence of the compound's chemical properties:

-

Lachrymatory & Corrosive Nature: The compound reacts with moisture, including moisture in the eyes, skin, and mucous membranes, to produce hydrobromic acid (HBr), leading to severe irritation and chemical burns.[10] This necessitates the use of a fume hood and comprehensive personal protective equipment (PPE).

-

Reactivity: As a reactive electrophile, it can react with a wide range of biological nucleophiles, leading to cellular damage upon contact.[11]

Step-by-Step Handling Workflow

-

Preparation & Engineering Controls :

-

Personal Protective Equipment (PPE) :

-

Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[3]

-

Skin Protection: Wear a flame-retardant lab coat and impervious gloves (e.g., nitrile or neoprene). Always inspect gloves for integrity before use.[3][11]

-

Respiratory Protection: For spill cleanup or if engineering controls fail, a full-face respirator with an appropriate cartridge (e.g., ABEK) is required.[12]

-

-

Chemical Handling :

-

Spill & Emergency Response :

-

Small Spills: Absorb the spill with an inert, dry material like sand or vermiculite. Collect the material into a sealable container for hazardous waste disposal.[10] Do not use water.[13]

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15-20 minutes, followed by washing with soap and water. Seek immediate medical attention.[11][13]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 20-30 minutes, holding the eyelids open. Remove contact lenses if possible. Seek immediate medical attention.[3]

-

-

Storage & Waste Disposal :

Visualization of Safety Workflow

The logical flow for ensuring the safe handling of this compound can be visualized as a decision-making process based on its inherent properties.

Caption: Logical workflow linking chemical properties to mandatory safety controls.

References

- ChemBK. (2024, April 9). This compound. [Link]

- Common Organic Chemistry. (n.d.). Benzyl Bromide. [Link]

- Inchem.org. (n.d.). ICSC 1225 - BENZYL BROMIDE. [Link]

- Organic Syntheses. (2009, January 12). Working with Hazardous Chemicals. [Link]

- Autechaux. (n.d.). The Role of 3-Fluorobenzyl Bromide in Modern Pharmaceutical Synthesis. [Link]

- PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

Sources

- 1. leapchem.com [leapchem.com]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. This compound | 192702-01-5 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. echemi.com [echemi.com]

- 7. nbinno.com [nbinno.com]

- 8. Benzyl Bromide [commonorganicchemistry.com]

- 9. orgsyn.org [orgsyn.org]

- 10. ICSC 1225 - BENZYL BROMIDE [inchem.org]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. BENZYL BROMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

A Comprehensive Technical Guide to 3-Chloro-4-fluorobenzyl bromide: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-fluorobenzyl bromide is a halogenated aromatic compound that serves as a critical building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring chlorine, fluorine, and a reactive bromomethyl group, offers medicinal chemists a versatile scaffold for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, established synthetic routes, key applications in drug development, and essential safety and handling protocols.

Core Molecular and Physical Properties

The fundamental characteristics of this compound are summarized below, providing a foundational understanding of its chemical identity and behavior.

| Property | Value | Reference |

| Molecular Formula | C₇H₅BrClF | [1][2][3] |

| Molecular Weight | 223.47 g/mol | [2][3][4] |

| CAS Number | 192702-01-5 | [1][3][5] |

| Appearance | Colorless to light yellow or light orange clear liquid | [1] |

| Melting Point | 38-39 °C | [1] |

| Boiling Point | 210-212 °C; 63-65 °C at 0.6 mmHg | [1] |

| Density | 1.653 g/mL at 25 °C | [1] |

| Solubility | Insoluble in water, soluble in most organic solvents. | [1] |

| Synonyms | α-Bromo-3-chloro-4-fluorotoluene, 1-(Bromomethyl)-3-chloro-4-fluorobenzene |

Synthesis and Mechanistic Insights

The primary synthetic route to this compound involves the free-radical bromination of 3-chloro-4-fluorotoluene. Understanding the mechanism and experimental parameters is crucial for optimizing yield and purity.

Protocol: Free-Radical Bromination of 3-chloro-4-fluorotoluene

This protocol describes a common laboratory-scale synthesis.

1. Reaction Setup:

-

To a solution of 3-chloro-4-fluorotoluene (1 equivalent) in a suitable solvent such as carbon tetrachloride (CCl₄), add N-bromosuccinimide (NBS) (1.05-1.2 equivalents).

-

The use of NBS is preferred over liquid bromine for its ease of handling and selectivity.

2. Initiation:

-

Add a radical initiator, such as dibenzoyl peroxide or azobisisobutyronitrile (AIBN), to the mixture.[5][6]

-

The initiator, upon heating, generates free radicals that propagate the reaction.

3. Propagation:

-

Heat the reaction mixture to reflux for several hours.[5] The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

4. Work-up and Purification:

-

After completion, cool the reaction mixture and filter off the succinimide byproduct.

-

Wash the filtrate with water and a saturated sodium chloride solution to remove any remaining impurities.[5]

-

Dry the organic phase over an anhydrous drying agent like sodium sulfate.

-

Evaporate the solvent under reduced pressure to yield the crude product.

-

The final product can be purified by distillation under reduced pressure.[1]

Caption: Workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

The strategic incorporation of chlorine and fluorine atoms in pharmaceutical candidates can significantly enhance their metabolic stability, binding affinity, and bioavailability.[7] this compound serves as a key intermediate in the synthesis of a variety of bioactive molecules.

Role as a Versatile Building Block

The reactive bromomethyl group of this compound makes it an excellent electrophile for introducing the 3-chloro-4-fluorobenzyl moiety into a target molecule. This is particularly useful in the synthesis of Active Pharmaceutical Ingredients (APIs).[8] Its utility is demonstrated in the synthesis of compounds targeting a range of diseases. While specific drug names containing this exact fragment are proprietary, the utility of similar halogenated benzyl halides is well-documented in medicinal chemistry literature.[9][10] For instance, related structures are used in the development of antivirals and kinase inhibitors.[11]

Illustrative Synthetic Application

A common application involves the N-alkylation of amines or O-alkylation of phenols to introduce the benzyl group, a fundamental transformation in medicinal chemistry.

Caption: General scheme for nucleophilic substitution using the subject compound.

Safety, Handling, and Storage

Due to its reactivity and hazardous nature, strict adherence to safety protocols is mandatory when handling this compound.

Hazard Identification

-

Corrosive: Causes severe skin burns and eye damage.[1]

-

Irritant: Irritating to the respiratory system.[1]

-

Lachrymator: Can cause tearing.[1]

-

Toxicity: Harmful if swallowed.[1]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[1][12]

-

Skin Protection: Wear suitable protective clothing and chemical-resistant gloves.[1][12]

-

Respiratory Protection: Use a NIOSH/MSHA approved respirator in a well-ventilated area or under a fume hood.[12][13]

First Aid Measures

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical advice.[1][14]

-

Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek medical attention.[12][14]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek immediate medical attention.[12][14]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[12][14]

Storage and Disposal

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[1][12] Keep away from strong oxidizing agents.[1]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[14][15]

Conclusion

This compound is a valuable and versatile reagent in the field of organic synthesis, particularly for the development of new pharmaceutical agents. Its distinct chemical properties, stemming from its specific halogenation pattern and reactive benzyl bromide moiety, provide a powerful tool for medicinal chemists. A thorough understanding of its synthesis, reactivity, and safe handling is paramount for its effective and responsible use in research and development.

References

- ChemBK. This compound. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. The Strategic Role of 3-Chloro-4-fluoroiodobenzene in Modern Pharmaceutical Synthesis. [Link]

- Google P

- NINGBO INNO PHARMCHEM CO.,LTD. The Role of 3-Chloro-2-Fluorobenzyl Bromide in Pharmaceutical R&D. [Link]

- PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. This compound | VSNCHEM [vsnchem.com]

- 3. scbt.com [scbt.com]

- 4. echemi.com [echemi.com]

- 5. This compound | 192702-01-5 [chemicalbook.com]

- 6. 3-Fluoro-4-bromobenzyl bromide | 127425-73-4 [chemicalbook.com]

- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. Page loading... [guidechem.com]

- 10. nbinno.com [nbinno.com]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

A Comprehensive Technical Guide to the Solubility of 3-Chloro-4-fluorobenzyl bromide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth exploration of the solubility characteristics of 3-Chloro-4-fluorobenzyl bromide, a key intermediate in various organic synthesis applications. Understanding its solubility is paramount for optimizing reaction conditions, developing robust purification strategies, and ensuring safe handling. This document moves beyond a simple data sheet, offering a foundational understanding of the principles governing its solubility and providing detailed methodologies for empirical determination.

Introduction to this compound: A Profile

This compound, with the chemical formula C₇H₅BrClF, is a halogenated aromatic compound. At room temperature, it exists as a solid with a melting point of approximately 38-39°C and a boiling point around 210-212°C[1]. Its primary utility lies in its role as an alkylating agent in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules. The presence of the benzyl bromide moiety makes it a reactive species, a factor that must be considered when selecting appropriate solvents for reactions and solubility studies.

Theoretical Framework: Predicting Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This adage is a simplified representation of the complex interplay of intermolecular forces between solute and solvent molecules. For this compound, the following factors are key determinants of its solubility profile:

-

Polarity: The molecule possesses a degree of polarity due to the electronegative chlorine, fluorine, and bromine atoms. However, the aromatic ring and the methylene group contribute to its nonpolar character. This dual nature suggests that it will be most soluble in solvents of intermediate polarity and in nonpolar solvents.

-

Intermolecular Forces: The primary intermolecular forces at play are London dispersion forces, dipole-dipole interactions, and potentially weak hydrogen bonding with appropriate solvents. The absence of strong hydrogen bond donors in the molecule itself limits its solubility in highly polar, protic solvents like water.

-

Molecular Structure: The relatively rigid structure and the presence of halogens influence how the molecule packs in a crystal lattice and how it interacts with solvent molecules.

Based on these principles, it is predicted that this compound will exhibit low solubility in highly polar solvents like water and high solubility in a range of common organic solvents.

Quantitative and Qualitative Solubility Data

While specific quantitative solubility data for this compound is not extensively published, a qualitative assessment indicates it is soluble in most organic solvents but almost insoluble in water[1]. Based on the behavior of structurally similar compounds like benzyl bromide, which is miscible with ethanol, ether, benzene, and carbon tetrachloride, a similar high solubility is expected for this compound in these and other common organic solvents[2][3][4][5].

The following table provides estimated solubility classifications for this compound in a variety of organic solvents at ambient temperature. These estimations are based on general solubility principles and data for analogous compounds. For precise quantitative data, the experimental protocol outlined in the subsequent section should be followed.

| Solvent | Solvent Type | Estimated Solubility | Rationale |

| Non-Polar Solvents | |||

| Hexane | Aliphatic | Soluble | Dominated by London dispersion forces, favorable for the nonpolar aspects of the solute. |

| Toluene | Aromatic | Very Soluble | Pi-pi stacking interactions between the aromatic rings of the solute and solvent enhance solubility. |

| Polar Aprotic Solvents | |||

| Dichloromethane (DCM) | Halogenated | Very Soluble | Similar polarity and ability to engage in dipole-dipole interactions. |

| Tetrahydrofuran (THF) | Ether | Very Soluble | Good balance of polarity to interact with the polar groups and nonpolar character to solvate the aromatic ring. |

| Ethyl Acetate | Ester | Soluble | Intermediate polarity makes it a suitable solvent. |

| Acetone | Ketone | Soluble | Capable of dissolving the compound, though its higher polarity might make it slightly less effective than THF. |

| Acetonitrile (ACN) | Nitrile | Moderately Soluble | Higher polarity may limit solubility compared to less polar aprotic solvents. |

| Dimethylformamide (DMF) | Amide | Soluble | A strong polar aprotic solvent that is generally effective for a wide range of organic compounds. |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Soluble | A very strong polar aprotic solvent; likely to be an effective solvent. |

| Polar Protic Solvents | |||

| Methanol | Alcohol | Sparingly Soluble | Potential for solvolysis (reaction with the solvent). The high polarity is also not ideal. |

| Ethanol | Alcohol | Sparingly Soluble | Similar to methanol, with a risk of reactivity and suboptimal polarity match. |

| Water | Aqueous | Insoluble | Highly polar, strong hydrogen bonding network is not effectively disrupted by the solute[1]. |

Experimental Protocol for Quantitative Solubility Determination

The following detailed protocol describes the equilibrium shake-flask method, a reliable technique for determining the solubility of a solid compound in a given solvent. This method is designed to be self-validating by ensuring that a true equilibrium is reached.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials with screw caps

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and PTFE syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Volumetric flasks and pipettes

Step-by-Step Methodology

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (one in which it is freely soluble, e.g., acetonitrile) to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to create a series of calibration standards. The concentration range of these standards should bracket the expected solubility of the compound in the test solvents.

-

-

Sample Preparation for Solubility Measurement:

-

Add an excess amount of solid this compound to a series of scintillation vials. The excess solid is crucial to ensure that a saturated solution is formed.

-

Pipette a known volume of the desired test solvent into each vial.

-

-

Equilibration:

-

Securely cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C).

-

Agitate the vials for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. It is advisable to determine the time to reach equilibrium in a preliminary experiment by taking measurements at different time points.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.

-

Centrifuge the vials to further facilitate the separation of the solid and liquid phases.

-

-

Sample Analysis:

-

Carefully draw the supernatant (the saturated solution) using a syringe and immediately filter it through a PTFE syringe filter into a clean vial. This step removes any remaining undissolved microcrystals.

-

Accurately dilute a known volume of the filtered saturated solution with the appropriate mobile phase for HPLC analysis.

-

Inject the diluted sample and the calibration standards onto the HPLC system.

-

-

Quantification and Data Reporting:

-

Construct a calibration curve by plotting the peak area from the HPLC analysis of the standards against their known concentrations.

-

Use the calibration curve to determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in the test solvent at the specified temperature.

-

Report the solubility in units such as mg/mL or mol/L.

-

Experimental Workflow Diagram

Caption: Decision matrix for solvent selection and safety.

Conclusion

The solubility of this compound is a critical parameter for its effective use in research and development. While it exhibits broad solubility in common organic solvents, precise quantitative determination is essential for process optimization. The methodologies and safety precautions detailed in this guide provide a robust framework for researchers to confidently and safely work with this important chemical intermediate. The provided experimental protocol, when followed diligently, will yield high-quality, reliable solubility data, enabling more efficient and predictable synthetic outcomes.

References

- ChemBK. This compound - Introduction.

- Grokipedia. Benzyl bromide.

- Wikipedia. Benzyl bromide.

- MDPI. Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. (2023).

- ACS Publications. Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. (2019).

- PubChem. Benzyl Bromide.

- Scribd. Experiment 1 Determination of Solubility Class.

Sources

spectroscopic data for 3-Chloro-4-fluorobenzyl bromide (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Chloro-4-fluorobenzyl bromide

This guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS No: 192702-01-5), a key intermediate in pharmaceutical and agrochemical synthesis. As a Senior Application Scientist, my objective is to move beyond mere data presentation and offer an in-depth interpretation grounded in the principles of structural chemistry. This document is designed for researchers, scientists, and drug development professionals who require a robust understanding of this compound's analytical profile for identification, purity assessment, and reaction monitoring.

Introduction: The Analytical Imperative

This compound is a disubstituted aromatic halide whose reactivity is largely dictated by the benzylic bromide functional group, making it a potent alkylating agent. The electronic effects of the chloro and fluoro substituents on the aromatic ring modulate this reactivity and are critical to its application in targeted synthesis. Accurate and unambiguous characterization is therefore paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed fingerprint of the molecule's structure, connectivity, and composition. This guide explains the causal relationships between the molecular structure and the resulting spectral features, providing a self-validating framework for its analysis.

Molecular Structure and Physicochemical Properties

A foundational understanding of the molecule's architecture is essential before delving into its spectral data.

-

Chemical Name: this compound

-

Synonyms: 1-(Bromomethyl)-3-chloro-4-fluorobenzene, α-Bromo-3-chloro-4-fluorotoluene[1]

-

CAS Number: 192702-01-5[2]

-

Molecular Formula: C₇H₅BrClF[3]

-

Molecular Weight: 223.47 g/mol

Below is a diagram illustrating the molecular structure and atom numbering scheme used for spectral assignments in this guide.

Caption: Primary fragmentation of this compound in MS.

Summary of Spectroscopic Data

The predicted key data points for the characterization of this compound are summarized below.

| Technique | Feature | Predicted Value / Range |

| ¹H NMR | Benzylic Protons (-CH₂) | δ ~4.5 ppm (s, 2H) |

| Aromatic Protons (Ar-H) | δ 7.0 - 7.5 ppm (m, 3H) | |

| ¹³C NMR | Benzylic Carbon (-CH₂) | δ 30 - 35 ppm |

| Aromatic Carbons (Ar-C) | δ 115 - 160 ppm | |

| IR | C-H Stretch (Aromatic) | 3100 - 3020 cm⁻¹ |

| C-F Stretch | 1270 - 1200 cm⁻¹ | |

| C-Cl Stretch | 850 - 550 cm⁻¹ | |

| C-Br Stretch | 690 - 515 cm⁻¹ | |

| MS (EI) | Molecular Ion (M⁺) | m/z 222, 224, 226 |

| Base Peak ([M-Br]⁺) | m/z 143, 145 |

Experimental Protocols

The following are standardized, field-proven methodologies for acquiring high-quality spectroscopic data for compounds like this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Deuterated Chloroform) in a standard 5 mm NMR tube. Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse program. Typical parameters on a 400 MHz spectrometer would include a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Acquire the ¹³C spectrum using a proton-decoupled pulse sequence.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) signal. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate the peaks in the ¹H spectrum.

FT-IR Spectroscopy Protocol (Neat Liquid Film)

-

Sample Preparation: As this compound is a liquid or low-melting solid, the neat liquid film technique is appropriate. [1]Place one drop of the neat sample between two salt plates (e.g., NaCl or KBr). Gently press the plates together to create a thin, uniform film.

-

Background Spectrum: Place the empty salt plates (or an empty sample compartment) in the spectrometer and acquire a background spectrum. This is a critical step to account for atmospheric CO₂ and H₂O, as well as instrumental artifacts. [4]3. Sample Spectrum: Place the prepared sample plates into the spectrometer's sample holder.

-

Data Acquisition: Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹). The instrument's software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

Mass Spectrometry Protocol (GC-MS with Electron Ionization)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Method: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph (GC). The GC column (e.g., a DB-5ms) separates the compound from any impurities or solvent. A typical temperature program might start at 50°C, hold for 1 minute, then ramp at 10-20°C/min to 250°C.

-

MS Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, which is typically operated in Electron Ionization (EI) mode at 70 eV.

-

Mass Analysis: The resulting ions are separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

-

Data Acquisition: The detector records the abundance of each ion, generating a mass spectrum for the GC peak corresponding to the compound of interest.

Conclusion

The spectroscopic profile of this compound is distinct and well-defined by the combination of NMR, IR, and MS techniques. The benzylic -CH₂Br group is clearly identifiable in all three spectra, appearing at ~4.5 ppm in ¹H NMR, ~30-35 ppm in ¹³C NMR, and leading to a dominant [M-Br]⁺ fragment in the mass spectrum. The substitution pattern on the aromatic ring is definitively confirmed by the chemical shifts and coupling patterns of the three aromatic protons and six aromatic carbons. This guide provides a comprehensive and validated framework for the analytical characterization of this important synthetic intermediate, ensuring scientific integrity and enabling its confident use in research and development.

References

- National Center for Biotechnology Information (2021). C(sp3) homo-coupling of benzyl or allyl halides with H2 using a water-soluble electron storage catalyst - PMC. NIH.

- Zhang, Q., et al. (2022). Structures of (A) selected benzyl halides. ResearchGate.

- NIST (n.d.). 3-Chloro-2-fluorobenzyl bromide. NIST Chemistry WebBook.

- Labcompare (n.d.). This compound from Aladdin Scientific Corporation.

- National Center for Biotechnology Information (n.d.). 4-Fluorobenzyl bromide. PubChem.

- ChemBK (n.d.). This compound.

- Baskir, E. G., et al. (1993). Generation and IR spectroscopic study of benzyl radical. ResearchGate.

- Organic Chemistry Data (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- University of Colorado Boulder (n.d.). IR: alkyl halides. Organic Chemistry at CU Boulder.

- Doc Brown's Chemistry (n.d.). CH3Br C-13 nmr spectrum of bromomethane.

Sources

synonyms for 3-Chloro-4-fluorobenzyl bromide like α-Bromo-3-chloro-4-fluorotoluene

An In-depth Technical Guide to 3-Chloro-4-fluorobenzyl Bromide and Its Synonyms: A Key Building Block for Drug Discovery

Introduction and Strategic Importance

This compound, and its synonymous designations such as α-Bromo-3-chloro-4-fluorotoluene, represents a strategically important halogenated building block for researchers, scientists, and professionals in drug development. This compound is a versatile reagent, primarily utilized for the introduction of the 3-chloro-4-fluorobenzyl moiety into a variety of molecular scaffolds. The presence of both chlorine and fluorine atoms on the benzene ring imparts unique electronic properties and can significantly influence the pharmacokinetic and pharmacodynamic profiles of the resulting molecules.[1][2]

The strategic incorporation of fluorine, in particular, is a widely recognized tool in medicinal chemistry to enhance properties such as metabolic stability, bioavailability, and binding affinity to target proteins.[1] The chloro group, also an electron-withdrawing group, further modulates the electronic nature of the aromatic ring and can influence the reactivity of the benzylic position. This technical guide provides a comprehensive overview of the synthesis, reactivity, and analytical characterization of this compound, offering field-proven insights for its effective application in research and development.

Physicochemical Properties and Identifiers

A clear understanding of the fundamental properties and various identifiers of this compound is essential for its proper handling, application, and documentation in a research setting.

| Property | Value |

| Synonyms | α-Bromo-3-chloro-4-fluorotoluene, 1-(Bromomethyl)-3-chloro-4-fluorobenzene, 3-Chloro-4-fluorobenzylbromide, 4-(Bromomethyl)-2-chloro-1-fluorobenzene |

| IUPAC Name | 1-(Bromomethyl)-3-chloro-4-fluorobenzene |

| CAS Number | 192702-01-5 |

| Molecular Formula | C₇H₅BrClF |

| Molecular Weight | 223.47 g/mol |

| Appearance | Colorless to light yellow or light orange clear liquid |

| Boiling Point | 63-65 °C at 0.6 mmHg[3] |

| Density | 1.653 g/mL at 25 °C[3] |

| Refractive Index (n²⁰/D) | 1.568[3] |

| InChI | InChI=1S/C7H5BrClF/c8-4-5-2-6(10)7(9)1-3-5/h1-3H,4H2 |

| InChIKey | GGTQWWTYUKXFPP-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1Cl)F)CBr |

Synthesis of this compound

The most common laboratory-scale synthesis of this compound involves the free-radical bromination of 3-chloro-4-fluorotoluene. This reaction is typically initiated by a radical initiator, such as dibenzoyl peroxide or azobisisobutyronitrile (AIBN), and utilizes N-bromosuccinimide (NBS) as the bromine source. The selectivity for the benzylic position is due to the resonance stabilization of the intermediate benzyl radical.

Experimental Protocol: Radical Bromination of 3-Chloro-4-fluorotoluene

This protocol provides a detailed procedure for the synthesis of this compound.

Materials:

-

3-Chloro-4-fluorotoluene

-

N-Bromosuccinimide (NBS)

-

Dibenzoyl peroxide

-

Carbon tetrachloride (CCl₄) or another suitable solvent

-

Saturated sodium chloride (NaCl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-chloro-4-fluorotoluene (5 g) and carbon tetrachloride (100 ml).[4]

-

To this solution, add N-bromosuccinimide (6.1 g) and a catalytic amount of dibenzoyl peroxide (0.05 g).[4]

-

Heat the reaction mixture to reflux and maintain for 12 hours.[4] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature. The insoluble succinimide byproduct will precipitate.

-

Filter off the insoluble material and wash it with a small amount of cold carbon tetrachloride.[4]

-

Transfer the filtrate to a separatory funnel and wash it with water and then with a saturated sodium chloride solution.[4]

-

Dry the organic phase over anhydrous sodium sulfate.[4]

-

Filter to remove the drying agent, and evaporate the solvent under reduced pressure to yield the crude product.[4]

-

The crude this compound, obtained as an oil (approximately 7.5 g), can be purified by vacuum distillation or column chromatography on silica gel if necessary.[4]

Caption: Synthesis and work-up workflow for this compound.

Reactivity and Applications in Drug Discovery

This compound is a reactive electrophile, primarily participating in nucleophilic substitution reactions, often via an Sₙ2 mechanism. The benzylic carbon is susceptible to attack by a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. This reactivity makes it an invaluable tool for introducing the 3-chloro-4-fluorobenzyl group, a common motif in various biologically active compounds. The stability of the benzylic carbocation also allows for Sₙ1-type reactions under certain conditions.[5][6][7][8]

A notable application of structurally similar building blocks is in the synthesis of kinase inhibitors. For instance, the 3-chloro-4-fluorophenyl moiety is a key component of several kinase inhibitors, where it often interacts with the hinge region of the kinase domain. While a direct synthesis of a marketed drug using the exact this compound is not readily found in the literature, its utility is demonstrated in the synthesis of advanced intermediates for potent therapeutic agents. For example, the related compound, 3-chloro-2-fluorobenzyl bromide, is a key intermediate in the synthesis of Elvitegravir, an HIV integrase inhibitor.[9]

The 3-chloro-4-fluorobenzyl group can be found in patented kinase inhibitors, such as those targeting angiokinases.[10] The synthesis of such compounds often involves the reaction of a nucleophilic core with this compound or a related halide.

Caption: Generalized Sₙ2 reaction of this compound with a nucleophile.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of synthesized this compound.

¹H NMR Spectroscopy

-

Benzylic Protons (-CH₂Br): A singlet is expected around δ 4.5 ppm. The exact chemical shift can be influenced by the solvent.

-

Aromatic Protons: Three protons on the aromatic ring will appear as multiplets in the range of δ 7.2-7.6 ppm. The coupling with the fluorine atom will further split these signals.

¹³C NMR Spectroscopy

-

Benzylic Carbon (-CH₂Br): A signal is expected around δ 32 ppm.

-

Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 115-140 ppm). The carbon directly bonded to the fluorine atom will show a large coupling constant (¹J_CF). The other aromatic carbons will also exhibit smaller C-F couplings.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 222, with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in approximately 3:1 ratio). This will result in a complex isotopic cluster for the molecular ion. A prominent fragment ion would be the tropylium-like cation at m/z 143, corresponding to the loss of the bromine radical.

Infrared (IR) Spectroscopy

-

C-H stretching (aromatic): Peaks in the region of 3100-3000 cm⁻¹.

-

C=C stretching (aromatic): Absorptions around 1600, 1500, and 1450 cm⁻¹.

-

C-F stretching: A strong absorption band is expected around 1220 cm⁻¹.

-

C-Cl stretching: A peak in the range of 850-550 cm⁻¹.

-

C-Br stretching: An absorption in the region of 690-515 cm⁻¹.

Safety, Handling, and Storage

This compound is a lachrymator and is corrosive. It can cause severe skin burns and eye damage.[11] Therefore, it must be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Store the compound in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents, bases, and moisture.

Conclusion

This compound is a valuable and reactive building block in organic synthesis, particularly for applications in drug discovery and medicinal chemistry. Its unique substitution pattern offers a means to introduce a functionalized aromatic moiety that can favorably modulate the properties of target molecules. A thorough understanding of its synthesis, reactivity, and analytical characteristics, as outlined in this guide, is essential for its effective and safe utilization in the laboratory.

References

- The Strategic Role of 3-Chloro-4-fluoroiodobenzene in Modern Pharmaceutical Synthesis. (URL: [Link])

- Why does benzyl bromide react under both Sn1 conditions and Sn2 conditions? - Homework.Study.com. (URL: [Link])

- What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions? - Quora. (URL: [Link])

- reactive SN2 alkyl groups - benzyl and allyl groups - YouTube. (URL: [Link])

- Reactivity of benzyl halides towards nucleophilic substitution - Chemistry Stack Exchange. (URL: [Link])

- Comparison of S N 2 reaction of 2 with benzyl bromide (BnBr) in...

- Process for the preparation of 3-chloro-4-fluorobenzoyl chloride - Google P

- Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene - Google P

- Purification of Organic Compounds by Flash Column Chrom

- Understanding the Applications of 4-Fluorobenzyl Bromide in Chemical Synthesis. (URL: [Link])

- 4-Chloro-3-fluorobenzyl bromide - Optional[FTIR] - Spectrum - SpectraBase. (URL: [Link])

- WO 2014/056465 A1 - Googleapis.com. (URL: )

- 4-Fluorobenzyl bromide | C7H6BrF | CID 68021 - PubChem. (URL: [Link])

- This compound - ChemBK. (URL: [Link])

- Process for preparing 3-bromo-4-fluorobenzyl alcohol, intermediate ...

- NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry D

- o-CHLOROBROMOBENZENE - Organic Syntheses Procedure. (URL: [Link])

- Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. (URL: [Link])

- Synthesis of 1-Bromo-4-Chlorobenzene by Sandmeyer Reaction: Formal Report 3 Experiment No. 5 | PDF | Molecules | Physical Sciences - Scribd. (URL: [Link])

- 3-Chloro-2-fluorobenzyl bromide - the NIST WebBook. (URL: [Link])

- Mastering Organic Synthesis with 3-Chloro-2-Fluorobenzyl Bromide. (URL: [Link])

- Investigation of potent anti-mycobacterium tuberculosis agents derived | DDDT. (URL: [Link])

- CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde - Google P

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: a critical review - PubMed Central. (URL: [Link])

- EP0307481B1 - Process for preparing 3-chloro-4-fluoronitrobenzene - Google P

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: a critical review - PubMed. (URL: [Link])

- US6133468A - Method for preparing substituted benzyl bromides - Google P

- CH3Br C-13 nmr spectrum of bromomethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of methyl bromide C13 13-C nmr doc brown's advanced organic chemistry revision notes. (URL: [Link])

- Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy - PubMed. (URL: [Link])

Sources

- 1. nbinno.com [nbinno.com]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. This compound | 192702-01-5 [chemicalbook.com]

- 5. homework.study.com [homework.study.com]

- 6. quora.com [quora.com]

- 7. youtube.com [youtube.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound | 192702-01-5 | TCI EUROPE N.V. [tcichemicals.com]

stability and storage conditions for 3-Chloro-4-fluorobenzyl bromide

An In-depth Technical Guide to the Stability and Storage of 3-Chloro-4-fluorobenzyl Bromide

For professionals in research, development, and manufacturing, the integrity of starting materials is paramount. This guide provides a comprehensive overview of the critical factors influencing the stability of this compound, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Understanding its reactivity and requisite storage conditions is essential for ensuring experimental reproducibility, process safety, and the quality of the final product.

Compound Profile and Intrinsic Reactivity

This compound (C₇H₅BrClF) is a halogenated aromatic compound featuring a reactive bromomethyl group. This benzylic bromide is a potent electrophile, making it an excellent substrate for nucleophilic substitution reactions. However, this high reactivity is also the source of its inherent instability. The primary drivers of degradation are its sensitivity to nucleophiles, particularly water, and its susceptibility to light and heat.

Pillars of Stability: Critical Factors and Degradation Pathways

The stability of this compound is contingent on controlling three primary environmental factors: moisture, light, and temperature.

Moisture Sensitivity and Hydrolysis

The most significant degradation pathway for this compound is hydrolysis. As a benzylic halide, it reacts with water in a nucleophilic substitution reaction to form 3-chloro-4-fluorobenzyl alcohol and corrosive hydrogen bromide (HBr) gas[1][2].

Mechanism of Hydrolysis:

The presence of water, even atmospheric moisture, can initiate this degradation. The liberated HBr is acidic and can catalyze further decomposition and corrode metallic storage containers, which can in turn introduce metallic impurities that may catalyze other unwanted side reactions[3].

Caption: Hydrolysis of this compound.

Photosensitivity

Similar to other benzyl bromides, this compound is light-sensitive[1][4]. Exposure to light, particularly UV radiation, can induce homolytic cleavage of the carbon-bromine bond, generating radical species. These radicals can initiate a cascade of side reactions, including polymerization, leading to product discoloration and the formation of complex impurities[1].

Thermal Stability

While stable at recommended storage temperatures, elevated temperatures accelerate the rate of degradation reactions, including hydrolysis and potential self-condensation or polymerization[2]. Heat also increases the vapor pressure of the compound, and in the event of a breach of containment, can lead to the formation of explosive mixtures with air.

Recommended Storage and Handling Protocols

To mitigate the risks of degradation and ensure the long-term integrity of this compound, the following storage and handling protocols are essential. These are not merely suggestions but are grounded in the chemical principles outlined above.

Storage Conditions

A multi-layered approach to storage is necessary to protect against environmental factors.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool place. | To minimize the rate of thermal degradation and hydrolysis[1][5]. |

| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen). | To displace atmospheric moisture and oxygen, preventing hydrolysis and oxidation[4][5][6]. |

| Light | Store in a tightly closed, opaque or amber container in a dark room. | To prevent light-induced radical formation and subsequent degradation[1][3]. |

| Moisture | Store in a dry, well-ventilated area. | To minimize contact with ambient moisture and prevent hydrolysis[1][2]. |

| Container | Use corrosion-resistant containers (e.g., glass, specialized polymers). Do not store in metal containers. | The product is corrosive to metals, and metal ions can catalyze degradation[1][3][7]. |

| Security | Store locked up or in an area accessible only to qualified personnel. | Due to its hazardous nature (corrosive, lachrymator)[5]. |

Handling Procedures

Proper handling is critical to maintaining the compound's purity and ensuring operator safety.

-

Inert Atmosphere Handling: Whenever possible, handle the material in a glove box or under a stream of inert gas to prevent exposure to air and moisture.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a face shield, and gloves resistant to halogenated organic compounds[1][3][6].

-

Ventilation: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors, which are irritating to the respiratory system[4][6].

-

Ignition Sources: Keep away from heat, sparks, and open flames. Ground and bond containers when transferring material to prevent static discharge[1][2][4].

-

Spill Management: In case of a spill, absorb with an inert material like vermiculite or sand and place it in a suitable container for disposal. Do not use water for cleanup[1][3].

Experimental Workflow: Stability Assessment

To quantitatively assess the stability of a given batch of this compound, a formal stability study is recommended. The following protocol outlines a general approach.

Caption: Workflow for a Stability Study.

Step-by-Step Protocol

-

Initial Characterization (T=0):

-

Perform a purity assay using a validated HPLC-UV method.

-

Conduct a GC-MS analysis to identify and quantify any initial impurities.

-

Measure water content using Karl Fischer titration.

-

-

Sample Preparation:

-

Aliquot the material into amber glass vials under a nitrogen or argon atmosphere.

-

Seal the vials with chemically resistant caps and septa.

-

-

Storage Conditions:

-

Long-Term: Store a set of samples at the recommended condition (e.g., 2-8°C).

-

Accelerated: Store another set at elevated temperature and humidity (e.g., 40°C / 75% RH) to predict long-term stability.

-

Photostability: Expose a set of samples to a controlled light source as per ICH Q1B guidelines.

-

-

Time-Point Analysis:

-

At predefined intervals (e.g., 1, 3, 6, 12 months), remove samples from each storage condition.

-

Repeat the full suite of analyses performed at T=0 (HPLC, GC-MS, Karl Fischer).

-

-

Data Evaluation:

-

Compare the purity and impurity profiles over time.

-

Identify and quantify major degradation products. The primary expected degradant is 3-chloro-4-fluorobenzyl alcohol.

-

Establish a shelf-life based on the time it takes for the purity to drop below a specified limit (e.g., 98%).

-

Conclusion

The chemical integrity of this compound is intrinsically linked to its storage and handling. Its reactivity, particularly towards moisture, necessitates a stringent protocol of exclusion from atmospheric humidity, light, and excessive heat. By implementing the scientifically-grounded procedures outlined in this guide, researchers, scientists, and drug development professionals can ensure the stability of this critical reagent, thereby safeguarding the validity of their experimental outcomes and the quality of their synthesized products.

References

- Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzyl bromide, 98%.

- Sci-Hub. (2013, March 19). Benzyl-Bromide - Safety Data Sheet.

- NJ.gov. (n.d.). BENZYL BROMIDE HAZARD SUMMARY.

Sources

Methodological & Application

synthesis of 3-Chloro-4-fluorobenzyl bromide from 3-chloro-4-fluorotoluene

Application Note & Protocol: Synthesis of 3-Chloro-4-fluorobenzyl bromide

Abstract

This document provides a comprehensive guide for the synthesis of this compound, a valuable halogenated intermediate in the development of pharmaceuticals and agrochemicals. The protocol details the benzylic bromination of 3-chloro-4-fluorotoluene via a free-radical pathway using N-Bromosuccinimide (NBS) as the bromine source and 2,2'-Azobisisobutyronitrile (AIBN) as a radical initiator. We delve into the underlying reaction mechanism, provide a detailed step-by-step experimental procedure, outline critical safety protocols, and describe methods for product purification and characterization. This guide is intended for researchers and professionals in organic synthesis and drug development, emphasizing safety, reproducibility, and a deep understanding of the chemical principles involved.

Scientific Principles: The Wohl-Ziegler Reaction

The conversion of 3-chloro-4-fluorotoluene to this compound is achieved through a benzylic halogenation process known as the Wohl-Ziegler reaction.[1][2] This reaction facilitates the selective bromination of the carbon atom adjacent to an aromatic ring (the benzylic position) or a double bond (the allylic position).

Core Mechanism: The reaction proceeds via a free-radical chain mechanism.[3][4] The key to its selectivity lies in the use of N-Bromosuccinimide (NBS), which serves as a source for a consistent, low concentration of elemental bromine (Br₂).[1][5] Maintaining a low Br₂ concentration is critical to favor the radical substitution pathway over electrophilic addition to the aromatic ring.

The mechanism consists of three main stages:

-

Initiation: The reaction is initiated by the thermal decomposition of a radical initiator, such as AIBN or benzoyl peroxide.[6] AIBN, upon heating to around 66-72 °C, eliminates nitrogen gas to generate two 2-cyanoprop-2-yl radicals.[6] These radicals then react with the trace amounts of HBr present in the system to generate bromine radicals (Br•).

-

Propagation: A bromine radical abstracts a hydrogen atom from the benzylic methyl group of 3-chloro-4-fluorotoluene. This step is energetically favorable because the resulting benzyl radical is stabilized by resonance with the aromatic ring. This stabilized radical then reacts with a molecule of Br₂ (generated in situ from NBS) to form the desired product, this compound, and a new bromine radical, which continues the chain reaction.

-

Termination: The chain reaction is terminated when two radicals combine in various ways, for example, two bromine radicals forming Br₂ or a benzyl radical combining with a bromine radical.

Caption: The free-radical mechanism of the Wohl-Ziegler bromination.

Materials, Reagents, and Equipment

Reagent Data Table

| Reagent | Formula | MW ( g/mol ) | CAS No. | Notes |

| 3-Chloro-4-fluorotoluene | C₇H₆ClF | 144.57 | 52092-47-4 | Starting Material |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 128-08-5 | Brominating Agent. Light sensitive. |

| 2,2'-Azobisisobutyronitrile (AIBN) | C₈H₁₂N₄ | 164.21 | 78-67-1 | Radical Initiator. Heat sensitive. |

| Carbon Tetrachloride (CCl₄) | CCl₄ | 153.82 | 56-23-5 | Solvent. Toxic and Ozone-depleting. |

| Acetonitrile (MeCN) | C₂H₃N | 41.05 | 75-05-8 | Alternative, less toxic solvent.[3] |

| Sodium Thiosulfate (Na₂S₂O₃) | Na₂S₂O₃ | 158.11 | 7772-98-7 | Quenching agent for workup. |

| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 144-55-8 | For aqueous wash to remove HBr. |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | 7487-88-9 | Drying agent. |

Required Equipment

-

Three-neck round-bottom flask

-

Reflux condenser and heating mantle

-

Magnetic stirrer and stir bar

-

Dropping funnel (optional)

-

Inert atmosphere setup (Nitrogen or Argon)

-

Büchner funnel and filter flask

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

NMR spectrometer and/or GC-MS for analysis

MANDATORY SAFETY PROTOCOLS

Working with benzylic bromides and their precursors requires strict adherence to safety procedures due to the hazardous nature of the chemicals involved.

-

General: This procedure must be performed inside a certified chemical fume hood at all times. A nearby safety shower and eyewash station are mandatory.

-

Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, splash-proof chemical goggles, a face shield, and heavy-duty nitrile or neoprene gloves.[7][8] Standard latex gloves are not sufficient.

-

Reagent Hazards:

-

This compound (Product): This compound is a potent lachrymator (tear-inducing agent) and is corrosive to the skin, eyes, and respiratory tract.[9][10][11][12] Avoid inhalation of vapors and any skin contact.

-

N-Bromosuccinimide (NBS): A corrosive solid and an oxidizer.[13][14] It can cause severe skin burns and eye damage.[7] Keep away from combustible materials.[8][13]

-

AIBN: Thermally unstable. It decomposes upon heating (above 65 °C) to release nitrogen gas and toxic cyanopropyl radicals.[6][15] This decomposition can become a runaway reaction. Do not heat AIBN directly.

-

Carbon Tetrachloride (CCl₄): Highly toxic, carcinogenic, and environmentally damaging (ozone-depleting).[1] Its use is highly restricted. If possible, substitute with a safer solvent like acetonitrile.

-

-

Waste Disposal & Quenching:

-

All brominated waste must be collected in a designated halogenated waste container.

-

Before disposal, any residual bromine or reactive brominating agents must be quenched. Slowly add the reaction mixture or waste streams to a stirred, cold solution of 10% aqueous sodium thiosulfate (Na₂S₂O₃) until the characteristic reddish-brown color of bromine disappears.[16][17] This process can be exothermic and should be done with cooling.

-

Detailed Experimental Protocol

This protocol is based on established Wohl-Ziegler reaction procedures.[1][18]

Caption: High-level experimental workflow for the synthesis.

Step 1: Reaction Setup

-

Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a glass stopper. Ensure all glassware is oven-dried to prevent hydrolysis of the reagents and product.

-

Place the flask under an inert atmosphere (e.g., nitrogen).

-

To the flask, add 3-chloro-4-fluorotoluene (5.0 g, 34.6 mmol) and 100 mL of carbon tetrachloride (or acetonitrile). Stir to dissolve.

Step 2: Reagent Addition and Reaction

-

Add N-Bromosuccinimide (NBS) (6.78 g, 38.1 mmol, 1.1 eq) to the solution.

-

Add the radical initiator, AIBN (0.28 g, 1.7 mmol, 0.05 eq). Note: Benzoyl peroxide can also be used as an initiator.[18]

-

With vigorous stirring, heat the reaction mixture to reflux (approx. 77 °C for CCl₄, 82 °C for acetonitrile). A heat lamp can also be used to facilitate initiation.

-

Maintain reflux for 12-16 hours. The reaction can be monitored by observing the progress of the reaction; NBS is denser than CCl₄ and will sink, while the byproduct, succinimide, is less dense and will float to the surface upon completion.[1] Progress can also be monitored by TLC or GC-MS analysis of small aliquots.

Step 3: Reaction Workup

-

Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature, and then further cool in an ice bath.

-

Filter the reaction mixture through a Büchner funnel to remove the solid succinimide byproduct. Wash the solid with a small amount of cold CCl₄ (2 x 15 mL).

-

Combine the filtrates and transfer to a 250 mL separatory funnel.

-

Wash the organic phase sequentially with:

-

10% aqueous sodium thiosulfate solution (50 mL) to quench any remaining bromine.[16]

-

Saturated aqueous sodium bicarbonate solution (50 mL) to remove acidic byproducts like HBr.

-

Water (50 mL).

-

Saturated brine solution (50 mL) to aid in phase separation.

-

-

Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄).

Step 4: Purification and Isolation

-

Filter off the drying agent.

-

Concentrate the filtrate using a rotary evaporator to remove the solvent. The crude product is obtained as an oil.[18]

-

For most applications, the crude product is of sufficient purity. If further purification is required, vacuum distillation or column chromatography on silica gel (eluting with a non-polar solvent system like hexanes/ethyl acetate) can be employed.[19][20]

Characterization and Expected Results

The final product, this compound, is typically a colorless to light yellow oil or low-melting solid.[21] Its identity and purity should be confirmed by spectroscopic methods.

Expected Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz): The spectrum is expected to show a characteristic singlet for the benzylic protons and complex multiplets for the three aromatic protons.

-

δ ~4.45 ppm (s, 2H, -CH₂Br): This singlet is the hallmark of the product.

-

δ ~7.10-7.50 ppm (m, 3H, Ar-H): The aromatic region will show splitting patterns consistent with a 1,2,4-trisubstituted benzene ring, further complicated by C-F and H-F coupling.

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ ~31-33 ppm (-CH₂Br): The benzylic carbon.

-

δ ~115-160 ppm (Ar-C): Aromatic carbons, with the carbon attached to fluorine showing a large C-F coupling constant (¹JCF ≈ 250 Hz).

-

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Reaction does not start or is sluggish | 1. Inactive radical initiator (old AIBN).2. Insufficient heating.3. Presence of radical inhibitors (e.g., oxygen, phenols). | 1. Use fresh AIBN.2. Ensure the mixture is at a steady reflux. Use a heat lamp directed at the flask to aid initiation.3. Ensure the system is under an inert atmosphere and starting material is pure. |

| Low yield of desired product | 1. Incomplete reaction.2. Product decomposition during workup (hydrolysis).3. Formation of dibrominated side-product. | 1. Increase reaction time or add a small additional portion of AIBN.2. Perform aqueous washes quickly and without delay. Ensure the organic layer is thoroughly dried.3. Use no more than 1.1 equivalents of NBS. |

| Product is dark or contains impurities | 1. Overheating or extended reaction time leading to decomposition.2. Incomplete quenching of bromine. | 1. Adhere to the recommended reaction time and temperature.2. Ensure the organic layer is colorless after the thiosulfate wash. Add more quenching agent if needed.3. Purify the crude product by column chromatography.[20] |

References

- Wohl-Ziegler Reaction.Organic Chemistry Portal. [Link]

- Wohl–Ziegler bromin

- The AIBN decomposition mechanism.

- Thermal Decomposition Characteristic and Kinetics of AIBN in Aniline Solvent.Chinese Journal of Explosives & Propellants. [Link]

- Wohl-Ziegler Reaction Definition.Fiveable. [Link]

- Azobisisobutyronitrile.Wikipedia. [Link]

- Thermal decomposition of AIBN via DSC tests.

- Study on Thermal Decomposition Characteristics of AIBN.Conference Paper. [Link]

- Radical Allylic Halogen

- Wohl-Ziegler Bromination.

- This compound.ChemBK. [Link]

- BENZYL BROMIDE HAZARD SUMMARY.NJ.gov. [Link]

- How does one separate Benzyl bromide from the reaction mixture?

- Safety Data Sheet: N-Bromosuccinimide.Carl ROTH. [Link]

- Benzyl bromide - SAFETY D

- ICSC 1225 - BENZYL BROMIDE.Inchem.org. [Link]

- BnBr purific

- Preparation method of benzyl bromide.

- p-NITROBENZYL BROMIDE.Organic Syntheses. [Link]

- Organic Syntheses Procedure.Organic Syntheses. [Link]

- An Efficient and Fast Method for the Preparation of Benzylic Bromides.Taylor & Francis Online. [Link]

- Tetrachlorosilane Induced Benzylic Bromination with N-Bromosuccinimide.Sciforum. [Link]

- Process for thermal benzylic bromination.

- Bromine Radical Catalysis by Energy Transfer Photosensitization.

- Question about use of bromine (experimental procedure).Reddit. [Link]

- Process for the preparation of 3-chloro-4-fluorobenzoyl chloride.